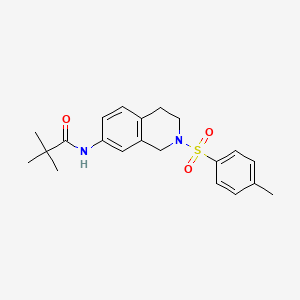
N-(2-トシル-1,2,3,4-テトラヒドロイソキノリン-7-イル)ピバルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide is a synthetic compound that belongs to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant group of compounds known for their diverse biological activities and potential therapeutic applications . The compound features a tosyl group and a pivalamide moiety, which contribute to its unique chemical properties and reactivity.
科学的研究の応用
作用機序
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a structural motif in this compound, are key fragments of a diverse range of alkaloids and bioactive molecules . N-benzyl THIQs, for instance, are known to function as antineuroinflammatory agents .
Mode of Action
Thiq derivatives have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The compound’s interaction with its targets likely involves the formation of C(1)-substituted derivatives, which can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
Given the biological activities of thiq derivatives, it’s plausible that the compound may influence pathways related to neuroinflammation and other neurological disorders .
Result of Action
Given the known biological activities of thiq derivatives, it’s likely that the compound may have potential therapeutic effects against various infective pathogens and neurodegenerative disorders .
準備方法
The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting intermediate is then subjected to further functionalization to introduce the tosyl and pivalamide groups under specific reaction conditions .
化学反応の分析
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
類似化合物との比較
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide can be compared with other tetrahydroisoquinoline derivatives, such as:
1,2,3,4-tetrahydroisoquinoline: A simpler analog that lacks the tosyl and pivalamide groups but shares the core tetrahydroisoquinoline structure.
N-methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a methyl group instead of the tosyl and pivalamide groups.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: A compound with a benzyl group, offering different chemical properties and reactivity compared to N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide.
The uniqueness of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)pivalamide lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2,2-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-5-9-19(10-6-15)27(25,26)23-12-11-16-7-8-18(13-17(16)14-23)22-20(24)21(2,3)4/h5-10,13H,11-12,14H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKMNCYQHEOGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














